Butaxamine, also known as Butoxamine hydrochloride, is a potent and selective antagonist of the beta-2 adrenergic receptor. It is primarily utilized in experimental settings to investigate the role of beta-2 adrenergic receptors in various physiological processes. The compound has been recognized for its potential applications in pharmacological research, particularly in studies related to cardiovascular and metabolic functions.
Butaxamine is classified as a beta-adrenergic antagonist, specifically targeting the beta-2 adrenergic receptor subtype. It is often used in laboratory research to elucidate the mechanisms of action associated with beta-2 receptor activation and inhibition. The compound is commercially available from several suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for research purposes .
The synthesis of Butaxamine typically involves multi-step organic reactions that may include the formation of key intermediates through nucleophilic substitutions or cyclization reactions. Specific synthetic routes may vary depending on the desired purity and yield. Commonly used methods involve:
Details on specific synthetic pathways are often proprietary or found in specialized literature, but general synthetic strategies focus on optimizing yields while minimizing side reactions .
Butaxamine has a distinct molecular structure characterized by its core aromatic ring system and functional groups that confer its biological activity. The molecular formula for Butaxamine is C₁₈H₂₃N₃O·HCl, with a molecular weight of approximately 303.8 g/mol.
Key structural features include:
The three-dimensional conformation of Butaxamine allows it to fit into the binding site of the beta-2 adrenergic receptor, facilitating its antagonistic action .
Butaxamine primarily acts through competitive inhibition at the beta-2 adrenergic receptor site. Key chemical reactions involving Butaxamine include:
These reactions are critical for understanding how Butaxamine modulates physiological responses mediated by beta-2 adrenergic signaling pathways .
Butaxamine functions as a selective antagonist of the beta-2 adrenergic receptor, inhibiting its activation by endogenous catecholamines like epinephrine and norepinephrine. The mechanism can be summarized as follows:
Research indicates that this antagonistic action can have implications for conditions influenced by beta-adrenergic signaling, such as asthma or cardiovascular diseases .
Butaxamine exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate conditions for storage, handling, and application in laboratory settings.
Butaxamine is primarily utilized in research settings to study:
Its selective antagonistic properties make it an invaluable tool for dissecting complex biological systems involving adrenergic signaling .
The adrenergic system, a critical component of the autonomic nervous system, mediates physiological responses through α- and β-adrenergic receptors. β-Adrenergic receptors are G protein-coupled receptors (GPCRs) categorized into three subtypes: β1 (predominantly cardiac), β2 (primarily pulmonary and vascular), and β3 (mainly adipose tissue) [6] [7]. Selective pharmacological agents have been essential for elucidating subtype-specific functions. Among these, Butoxamine (also referred to as Butaxamine) emerged as a pivotal experimental compound due to its targeted antagonism of β2-adrenergic receptors. This synthetic β-adrenergic antagonist lacks clinical applications but serves as a fundamental tool for investigating adrenergic signaling pathways and receptor specificity [3] [8] [10].
The development of β-adrenergic antagonists represents a cornerstone in modern pharmacology. Sir James Black’s pioneering work in the 1960s led to propranolol, the first non-selective β-adrenergic blocker, revolutionizing cardiovascular therapy [2] [7] [9]. Early antagonists like propranolol blocked both β1 and β2 receptors indiscriminately, limiting their utility for mechanistic studies. This spurred efforts to develop subtype-selective antagonists. Butoxamine was synthesized during the late 1960s as part of a systematic exploration of structural analogs of isoproterenol and pronethalol [2] [7]. Its design aimed to achieve preferential binding to β2-adrenergic receptors while minimizing activity at β1 receptors. Unlike clinically used β-blockers such as atenolol (β1-selective) or carvedilol (non-selective with α1-blockade), Butoxamine was optimized exclusively for research applications [2] [9]. Its emergence filled a critical gap in the pharmacological toolkit, enabling researchers to dissect the physiological roles of β2-adrenergic receptors independently of other subtypes.
Butoxamine is pharmacologically classified as a competitive and reversible antagonist with high selectivity for β2-adrenergic receptors. Its binding affinity (Ki) for β2 receptors is approximately 10-50 times greater than for β1 receptors, as demonstrated through radioligand displacement assays using tissues expressing recombinant or native receptors [3] [4] [10]. This selectivity profile distinguishes it from non-selective antagonists (e.g., propranolol) and cardioselective agents (e.g., metoprolol).
Table 1: Receptor Selectivity Profile of Butoxamine
| Receptor Subtype | Affinity Relative to β2 | Primary Functional Antagonism |
|---|---|---|
| β2-Adrenergic | 1.0 (Reference) | Potent inhibition of relaxation in tracheal/vascular smooth muscle |
| β1-Adrenergic | 10-50 fold lower | Weak or negligible cardiac effects |
| β3-Adrenergic | >100 fold lower | No significant activity |
| α1/α2-Adrenergic | No appreciable binding | None |
Chemically, Butoxamine hydrochloride (C₁₅H₂₅NO₃·HCl, MW 303.82 g/mol) is described as α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol hydrochloride [8] [10]. Its structure features a dimethoxybenzyl alcohol moiety linked to a tert-butylaminoethyl group, which confers both hydrophobicity and hydrogen-bonding capacity critical for β2-receptor interaction.
Table 2: Key Physicochemical Properties of Butoxamine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆ClNO₃ |
| CAS Registry Number | 5696-15-1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 50.72 Ų |
| LogP (XLogP) | 2.52 |
The compound exhibits solubility in water (>25 mg/mL) and dimethyl sulfoxide (DMSO; >100 mg/mL), facilitating in vitro and in vivo experimental use [10].
Butoxamine’s primary research value lies in its ability to selectively inhibit β2-adrenergic receptors, making it indispensable for:
Elucidating cAMP-Dependent Signaling: β2-adrenergic receptor activation typically stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) and activating protein kinase A. Butoxamine blocks this pathway, as demonstrated in studies where it abolished cAMP elevation in murine tissues during inflammatory challenge [1] [5]. For example, research on zymosan-induced inflammation showed that Butoxamine pretreatment reversed 100% oxygen-mediated increases in tissue and serum cAMP, confirming β2-adrenergic receptor involvement in modulating inflammatory responses [1]. Similarly, in stress-induced uterine apoptosis models, Butoxamine inhibited caspase-3 activation by disrupting the β2-adrenergic receptor/cAMP/protein kinase A axis [5].
Delineating Receptor Subtype Functions in Physiological Systems:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8